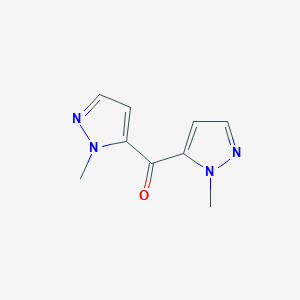
1-methyl-5-(1-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-methyl-5-(1-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole”, also known as MPP, is a chemical compound with the molecular formula C9H10N4O . It has a molecular weight of 190.2 . This compound has attracted significant attention due to its unique properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is bis(1-methyl-1H-pyrazol-5-yl)methanone . The InChI code is 1S/C9H10N4O/c1-12-7(3-5-10-12)9(14)8-4-6-11-13(8)2/h3-6H,1-2H3 .It is stored at a temperature of 4 degrees Celsius . The compound’s physical form, boiling point, and other specific physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Perspective
Pyrazoles, including compounds like 1-methyl-5-(1-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole, are recognized for their wide spectrum of applications in various fields, particularly in medicinal chemistry. Methyl-substituted pyrazoles are potent medicinal scaffolds with a broad range of biological activities. Detailed synthetic approaches and their medical significances have been extensively documented, emphasizing the importance of these compounds in medicinal chemistry (Sharma et al., 2021).
Bioevaluation and Chemical Properties
Pyrazole derivatives demonstrate significant physical and chemical properties, making them useful in various applications like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The synthesis under specific conditions and their potential applications highlight the versatility of these compounds in different domains (Sheetal et al., 2018).
Stereochemical Structure and NMR Spectroscopy
The stereochemical structure of functionalized organophosphorus azoles, including pyrazoles, can be extensively studied using multinuclear 1H, 13C, 31P NMR spectroscopy and quantum chemistry. This is crucial for understanding the structural aspects of such compounds and evaluating their applications in scientific research (Larina, 2023).
Anticancer Applications and Synthetic Approaches
Knoevenagel condensation, involving pyrazole derivatives, indicates significant potential in the development of biologically fascinating molecules, especially in anticancer applications. These compounds have exhibited remarkable anticancer activity by targeting various cancer targets like DNA, microtubules, and kinases (Tokala et al., 2022).
Heterocyclic Compound Synthesis
The unique reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which can be related to the 1-methyl-5-(1-methyl-1H-pyrazole-5-carbonyl)-1H-pyrazole, makes them valuable building blocks for the synthesis of heterocyclic compounds. This reactivity offers mild conditions for generating various classes of heterocyclic compounds and dyes, indicating the compound's significance in synthesis and potential applications (Gomaa & Ali, 2020).
Pyrazole Analogs in Therapeutics
Pyrazole analogs, like the specified compound, are explored for their diverse pharmacological activities. They are developed into medicinal agents with various therapeutic applications such as anti-inflammatory, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic, and carbonic anhydrase inhibitors. This demonstrates the compound's potential as a versatile therapeutic agent (Ganguly & Jacob, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
bis(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-7(3-5-10-12)9(14)8-4-6-11-13(8)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEBZFKHMOONCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4,5-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde](/img/structure/B2430228.png)
![N-allyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2430229.png)
![Methyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430230.png)
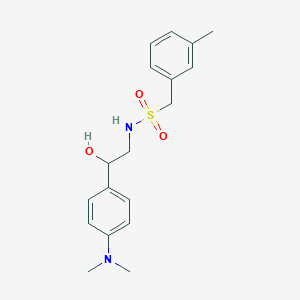
![(2E)-3-[5-(3,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2430234.png)
![5-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430236.png)
![tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2430237.png)
![2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2430238.png)
![1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2430240.png)
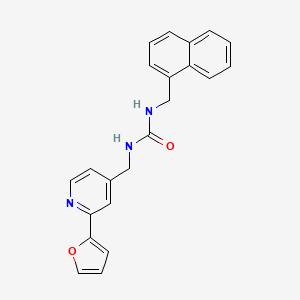
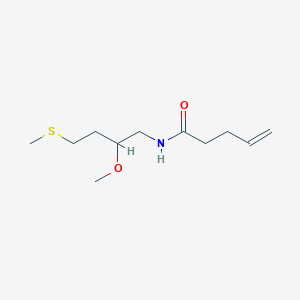
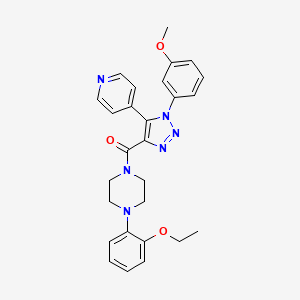
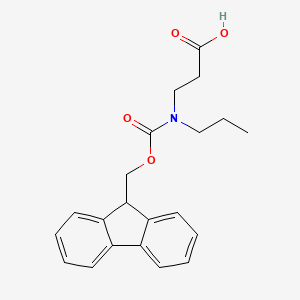
![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2430251.png)